2-Aminononadecane chemical structure and properties
2-Aminononadecane chemical structure and properties
An In-depth Technical Guide to 2-Aminononadecane: Structure, Properties, and Synthesis
Introduction
2-Aminononadecane, a long-chain aliphatic primary amine, represents a class of molecules with significant potential in various scientific domains. Characterized by a nineteen-carbon backbone with an amino group at the second position, this compound's amphiphilic nature—owing to its long, hydrophobic alkyl tail and polar amine head—makes it a subject of interest in materials science and as a synthetic building block. Also known by its IUPAC name, nonadecan-2-amine, and as 1-methyloctadecylamine, this molecule has been identified as a natural product in plants such as Thymus quinquecostatus[1]. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, spectral data, synthesis protocols, and potential applications, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identifiers
The fundamental identity of 2-Aminononadecane is defined by its molecular structure and standardized chemical identifiers.
The structure consists of a saturated 19-carbon chain with a primary amine group attached to the second carbon atom, creating a chiral center.
Caption: 2D Chemical Structure of 2-Aminononadecane.
Table 1: Key Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | nonadecan-2-amine | [1][2] |
| CAS Number | 31604-55-4 | [1][2] |
| Molecular Formula | C₁₉H₄₁N | [1][2] |
| InChI | InChI=1S/C19H41N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h19H,3-18,20H2,1-2H3 | [1][2] |
| InChIKey | CRTBHHWJNLQHEB-UHFFFAOYSA-N | [1][2] |
| SMILES | CCCCCCCCCCCCCCCCC(C)N | [1] |
Physicochemical Properties
The physical and chemical properties of 2-Aminononadecane are crucial for predicting its behavior in various systems, from reaction media to biological membranes. These properties are largely dictated by its long aliphatic chain.
Table 2: Physicochemical Data for 2-Aminononadecane
| Property | Value | Reference |
| Molecular Weight | 283.5 g/mol | [1][2] |
| Boiling Point | 151°C at 1 mmHg | [3] |
| Density (Predicted) | 0.818 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 11.02 ± 0.35 | [3] |
| XLogP3 | 8.6 | [1] |
| Topological Polar Surface Area | 26 Ų | [1] |
| Rotatable Bond Count | 16 | [1] |
| Exact Mass | 283.323900312 Da | [1] |
The high XLogP3 value indicates significant lipophilicity, suggesting poor solubility in water but good solubility in nonpolar organic solvents. The pKa value is typical for a primary aliphatic amine, indicating it will be protonated at physiological pH.
Spectral Characterization
Full characterization and structural confirmation of 2-Aminononadecane rely on standard spectroscopic techniques. Public databases contain spectral information for this compound, which is essential for its identification.
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Mass Spectrometry (MS): GC-MS data is available, which would show the molecular ion peak and characteristic fragmentation patterns of a long-chain amine. The NIST Mass Spectrometry Data Center provides reference spectra[1][2].
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Infrared (IR) Spectroscopy: IR spectra are available and would exhibit characteristic absorption bands for N-H stretching of the primary amine group (typically around 3200-3400 cm⁻¹) and C-H stretching of the long alkyl chain (around 2850-2960 cm⁻¹)[1][2].
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectral data have been recorded[1]. The ¹H NMR spectrum would show a complex multiplet for the long chain of methylene protons, a distinct signal for the methine proton at the C2 position, and signals for the methyl and amine protons.
Synthesis of 2-Aminononadecane
The synthesis of long-chain primary amines like 2-Aminononadecane is typically achieved through established organic chemistry methodologies. A common and effective route is the reductive amination of the corresponding ketone, 2-nonadecanone[4]. This method involves the reaction of the ketone with an amine source (like ammonia or a protected amine) in the presence of a reducing agent. An alternative pathway is the reduction of the oxime derived from 2-nonadecanone[4].
Caption: General workflow for the synthesis of 2-Aminononadecane via reductive amination.
Experimental Protocol: Reductive Amination of 2-Nonadecanone
This protocol is adapted from a similar synthesis of 2-aminooctadecane and is chemically applicable to the synthesis of 2-Aminononadecane[4]. The causality behind using a precursor like benzylamine is that it forms a stable imine intermediate, and the benzyl group can be subsequently removed via hydrogenolysis to yield the desired primary amine.
Step 1: Synthesis of 2-Nonadecanone (Precursor) The ketone precursor can be synthesized via methods such as the acetoacetic ester synthesis, reacting 1-bromoheptadecane with ethyl sodioacetoacetate, followed by hydrolysis and decarboxylation[4]. 2-Nonadecanone is also commercially available[5][6].
Step 2: Reductive Amination
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, dissolve 2-nonadecanone (1 equivalent) and benzylamine (1.2 equivalents) in a suitable solvent such as ethanol or methanol.
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Imine Formation: Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate the formation of the N-benzyl imine intermediate. The reaction mixture is typically stirred at room temperature or gently heated for several hours to drive the condensation. Water is removed, often by a Dean-Stark apparatus or molecular sieves, to shift the equilibrium towards the imine.
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Reduction: Cool the mixture to 0°C. Add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) portion-wise. The choice of NaBH₃CN is advantageous as it selectively reduces the imine in the presence of the ketone. Allow the reaction to warm to room temperature and stir overnight.
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Workup: Quench the reaction by the slow addition of water. Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude DL-2-benzylaminononadecane.
Step 3: Debenzylation (Hydrogenolysis)
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Reaction Setup: Dissolve the crude N-benzylated amine from the previous step in ethanol or ethyl acetate.
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Catalyst Addition: Add a palladium on carbon catalyst (Pd/C, typically 5-10 mol %).
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Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
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Isolation: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the solvent. Concentrate the filtrate under reduced pressure to yield the final product, 2-Aminononadecane. Purification can be achieved by crystallization or chromatography if necessary.
This self-validating protocol includes monitoring by TLC at each stage to ensure reaction completion and employs standard purification techniques to ensure the integrity of the final product.
Biological Activity and Potential Applications
While extensive biological studies on 2-Aminononadecane are limited, its structural characteristics and natural occurrence provide insights into its potential roles.
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Natural Product: 2-Aminononadecane has been identified in the plant Thymus quinquecostatus, suggesting it may play a role in the plant's biochemistry or defense mechanisms[1]. Natural products are a vast source of lead compounds for drug discovery[7].
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Antimicrobial Potential: Long-chain aliphatic compounds, including alkanes like nonadecane, have been reported to possess antibacterial activity. The amphiphilic nature of 2-Aminononadecane, with its cationic head group (at physiological pH) and lipophilic tail, is a common structural motif in antimicrobial agents that act by disrupting bacterial cell membranes. This structural similarity suggests that 2-Aminononadecane could be a candidate for antimicrobial screening.
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Synthetic Intermediate: As a primary amine, it serves as a versatile building block in organic synthesis. It can be used to introduce a long lipophilic chain into other molecules, for example, in the synthesis of novel surfactants, lipids, or drug candidates where modulating lipophilicity is desired[8][9].
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Precursor-Related Activity: The ketone precursor, 2-nonadecanone, has been investigated for several biological activities, including potential insecticidal properties[5]. While this activity is not directly transferable to the amine, it highlights the potential bioactivity within this structural class.
Safety and Handling
Specific GHS hazard data for 2-Aminononadecane is not widely published. However, based on the data for its close structural isomer, 1-aminononadecane, it should be handled with care. 1-Aminononadecane is classified as causing skin and serious eye irritation[10][11]. Therefore, it is prudent to assume 2-Aminononadecane may have similar properties.
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Recommended Handling: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Aminononadecane is a long-chain primary amine with well-defined chemical and physical properties. Its synthesis is achievable through standard organic chemistry techniques like reductive amination, providing a reliable source for research. While its biological profile is not yet extensively explored, its presence as a natural product and its structural similarity to other bioactive molecules suggest potential applications, particularly in the antimicrobial field. For researchers and drug development professionals, 2-Aminononadecane represents a valuable lipophilic building block for the synthesis of novel compounds and a target for further biological investigation.
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